D-arabinofuranosyl)-, bromide (9CI)
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Overview
Description
Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI): is a chemical compound commonly used in pharmaceutical research and drug development. It is a derivative of arabinofuranosyl, a sugar molecule found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) involves several steps. One common method includes the reaction of arabinofuranosyl derivatives with brominating agents under controlled conditions. The reaction typically requires a solvent such as acetone or water and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with a purity of over 99% .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to slightly elevated temperatures.
Substitution: Nucleophiles such as sodium azide or thiolates; room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, chloride
- Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, iodide
Comparison: Compared to its chloride and iodide counterparts, Pyridinium, 3-(aminocarbonyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-, bromide (9CI) may exhibit different reactivity and stability due to the nature of the bromide ion. This can influence its suitability for specific applications and its overall effectiveness in various chemical and biological processes .
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4.BrH/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17;/h1-4,7-9,11,15-16H,5H2,(H-,13,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGKIQJGWBRAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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